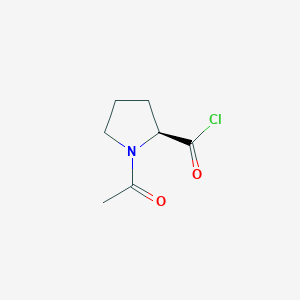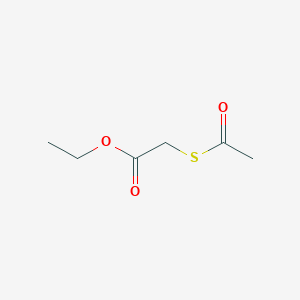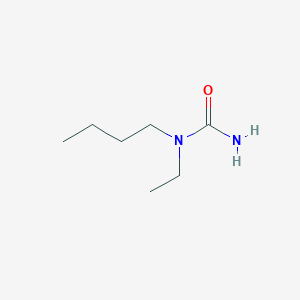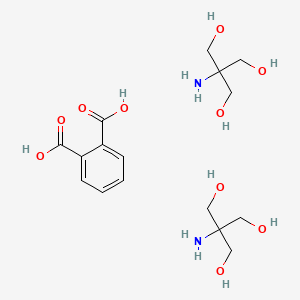
1-Acetyl-L-prolyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-L-prolyl chloride is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of an acetyl group and a chloride group attached to the L-proline molecule. It is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-L-prolyl chloride can be synthesized through the reaction of L-proline with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of the desired compound along with hydrogen chloride as a byproduct.
Industrial Production Methods: On an industrial scale, the preparation of acyl chlorides, including this compound, often involves the use of reagents like phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). These reagents facilitate the substitution of the hydroxyl group in carboxylic acids with a chlorine atom, producing the acyl chloride .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-L-prolyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, resulting in the formation of amides or esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1-acetyl-L-proline and hydrochloric acid.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
1-Acetyl-L-proline: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
1-Acetyl-L-prolyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including peptides and pharmaceuticals.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: this compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-acetyl-L-prolyl chloride involves its reactivity as an acylating agent. The compound can transfer its acetyl group to nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution reactions. This process involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion and the formation of the final product .
Similar Compounds:
L-Proline: The parent amino acid from which this compound is derived.
L-Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with similar structural features.
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline commonly found in collagen.
Uniqueness: this compound is unique due to its acetyl and chloride functional groups, which confer distinct reactivity and applications compared to other proline derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis and industrial processes.
Propiedades
| 72983-26-7 | |
Fórmula molecular |
C7H10ClNO2 |
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
(2S)-1-acetylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3/t6-/m0/s1 |
Clave InChI |
UZTDMSIYCKAWHZ-LURJTMIESA-N |
SMILES isomérico |
CC(=O)N1CCC[C@H]1C(=O)Cl |
SMILES canónico |
CC(=O)N1CCCC1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)


![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)



![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)

![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
